

Spectroscopic Analysis of Methyl 3-(aminomethyl)benzoate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-(aminomethyl)benzoate Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-(aminomethyl)benzoate hydrochloride** (CAS No: 17841-68-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Compound Information

Property	Value
Chemical Name	Methyl 3-(aminomethyl)benzoate hydrochloride
CAS Number	17841-68-8
Molecular Formula	C ₉ H ₁₂ ClNO ₂
Molecular Weight	201.65 g/mol
Structure	

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Methyl 3-(aminomethyl)benzoate hydrochloride**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.30	br s	3H	-NH ₃ ⁺
~8.10	s	1H	Ar-H
~7.95	d	1H	Ar-H
~7.80	d	1H	Ar-H
~7.60	t	1H	Ar-H
~4.15	s	2H	-CH ₂ -
~3.90	s	3H	-OCH ₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
The broad singlet for the amine protons is due to proton exchange and quadrupole broadening.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~165.5	C=O (ester)
~138.0	Ar-C
~133.0	Ar-C
~131.0	Ar-CH
~130.0	Ar-CH
~129.5	Ar-CH
~128.5	Ar-CH
~52.5	-OCH ₃
~42.0	-CH ₂ -

IR (Infrared) Spectroscopy Data (Typical)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2800	Strong, broad	N-H stretch (ammonium salt)
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1480	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass-to-Charge Ratio)	Interpretation
166.08	$[\text{M}+\text{H}]^+$ (protonated free base)
135.06	$[\text{M}+\text{H} - \text{OCH}_3]^+$
107.05	$[\text{M}+\text{H} - \text{COOCH}_3]^+$

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Methyl 3-(aminomethyl)benzoate hydrochloride**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Spectral Width: -2 to 12 ppm
 - Pulse Angle: 30°
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - ^{13}C NMR:
 - Spectral Width: -10 to 220 ppm

- Pulse Program: Proton-decoupled
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small amount of the solid **Methyl 3-(aminomethyl)benzoate hydrochloride** sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:

- The software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry (MS)

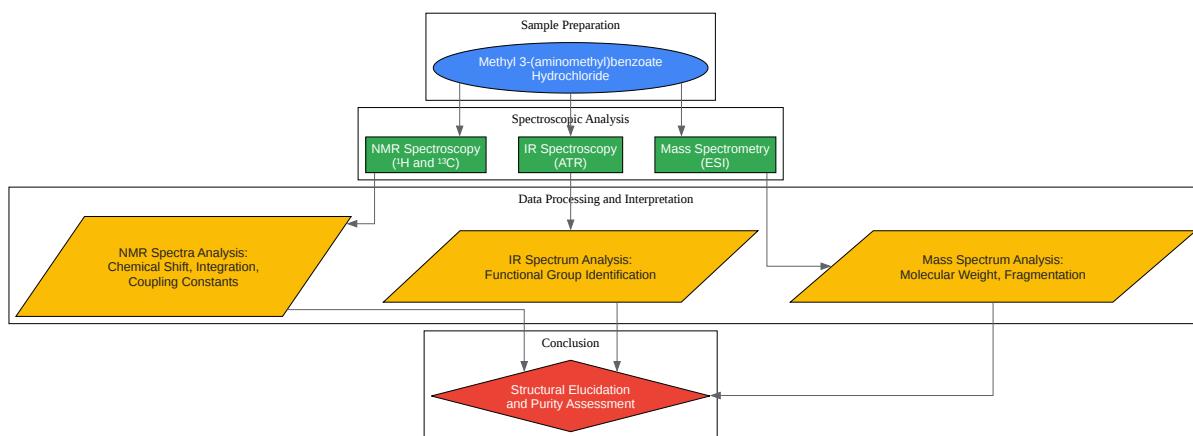
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrument Parameters (Example for ESI-MS):
 - Ionization Mode: Positive ion mode (ESI+).
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas (N₂): Flow rate appropriate for stable spray.
 - Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
 - Mass Range: m/z 50-500.
- Data Analysis:
 - Identify the molecular ion peak ([M+H]⁺ for the free base).
 - Analyze the fragmentation pattern to aid in structural confirmation.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Methyl 3-(aminomethyl)benzoate hydrochloride**.

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Caption: Workflow for the spectroscopic analysis of **Methyl 3-(aminomethyl)benzoate hydrochloride**.

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